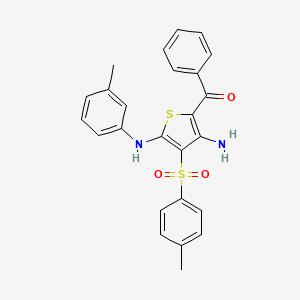

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

5-Benzoyl-3-(4-methylbenzenesulfonyl)-N2-(3-methylphenyl)thiophene-2,4-diamine is a synthetic thiophene-2,4-diamine derivative featuring three key substituents:

- 3-(4-Methylbenzenesulfonyl) group: Enhances electron-withdrawing properties and metabolic stability.

- N2-(3-Methylphenyl) group: Modulates steric and electronic effects at the diamine position.

This compound belongs to a class of molecules designed for therapeutic applications, likely targeting enzymes or receptors requiring aromatic and sulfonamide interactions.

Properties

IUPAC Name |

[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-11-13-20(14-12-16)32(29,30)24-21(26)23(22(28)18-8-4-3-5-9-18)31-25(24)27-19-10-6-7-17(2)15-19/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUULFGOVKXDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the amino and tosyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also be employed to increase the efficiency of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Overview

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

Thiophene derivatives have been extensively studied for their potential therapeutic properties. The compound has shown promise in several areas:

- Anticancer Activity : Thiophene-based compounds have been reported to exhibit anticancer properties. They can act as inhibitors of specific cancer cell lines, potentially due to their ability to interfere with cellular pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Research indicates that thiophene derivatives can possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. This is attributed to their ability to inhibit pro-inflammatory cytokines .

- Antimicrobial Properties : The compound may also demonstrate antimicrobial effects against various pathogens, contributing to its potential use in treating infections .

Agricultural Applications

Thiophene derivatives are being explored for their utility in agriculture as agrochemicals:

- Pesticides and Herbicides : The stability and reactivity of thiophene compounds make them suitable for the development of novel pesticides and herbicides. Their ability to target specific biological pathways in pests can lead to more effective crop protection strategies .

- Plant Growth Regulators : Some thiophene derivatives have been found to influence plant growth positively, enhancing yield and resistance to environmental stressors .

Materials Science

The unique electronic properties of thiophene compounds allow their application in materials science:

- Organic Semiconductors : Thiophenes are used in the fabrication of organic semiconductors due to their favorable charge transport properties. This makes them integral in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Corrosion Inhibitors : Certain thiophene derivatives have been investigated for their effectiveness as corrosion inhibitors in metal protection, showcasing their versatility beyond biological applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiophene derivatives, including those structurally similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Agricultural Application

Research conducted on a series of thiophene-based herbicides demonstrated enhanced efficacy against resistant weed species. The study highlighted the potential of these compounds to provide sustainable solutions in agricultural practices.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |

| Antimicrobial agents | Effective against various bacterial strains | |

| Agricultural Science | Pesticides | Targets specific pests with minimal environmental impact |

| Plant growth regulators | Enhances crop yield under stress conditions | |

| Materials Science | Organic semiconductors | High charge mobility suitable for OLEDs |

| Corrosion inhibitors | Effective in protecting metals from corrosion |

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a thiophene-2,4-diamine scaffold with several analogues, differing in substituents at the 5-benzoyl, 3-sulfonyl, and N2 positions. Key comparisons include:

Table 1: Substituent Comparison of Thiophene-2,4-Diamine Derivatives

*Inferred based on structural similarity to G613-0075.

Key Observations:

The benzodioxole-carbonyl in F3222-1216 introduces electron-rich aromaticity, which may enhance binding to targets requiring redox interactions .

N2-Position Variations :

- The 3-methoxyphenyl group in G613-0075 introduces polarity via the methoxy group, improving aqueous solubility relative to the target compound’s 3-methylphenyl group .

- The 4-ethoxyphenyl substituent in F3222-1216 extends the alkyl chain, possibly improving membrane permeability .

Sulfonyl Group Consistency :

All three compounds retain the 4-methylbenzenesulfonyl group, suggesting its critical role in stabilizing interactions (e.g., hydrogen bonding or sulfonamide-based inhibition).

Pharmacological Implications (Inferred from Structural Data)

While explicit activity data are unavailable, structural trends suggest:

- Target Compound : The 3-methylphenyl group balances lipophilicity and metabolic stability, making it a candidate for oral bioavailability.

- G613-0075 : The 3-methoxyphenyl group may enhance solubility but could reduce CNS penetration due to increased polarity .

- F3222-1216 : The benzodioxole-carbonyl group might improve binding to cytochrome P450 enzymes or serotonin receptors, given benzodioxole’s prevalence in CNS-active drugs .

Biological Activity

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene-based compound that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The compound features a thiophene ring substituted with various functional groups that may contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of thiophene derivatives often involves multiple mechanisms:

- Inhibition of Enzymes : Many thiophene compounds exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxicity : Certain thiophene compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Anti-inflammatory Activity

Research has indicated that thiophene derivatives can significantly reduce inflammation. For instance, a study showed that a related compound inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro at concentrations as low as 10 µM .

Anticancer Potential

In vitro studies have demonstrated that thiophene derivatives possess cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties. Some studies reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .

Data Tables

| Activity Type | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | 10 | Inhibition of TNF-α and IL-6 | |

| Cytotoxicity (Cancer) | 1-100 | IC50 nanomolar range | |

| Antimicrobial | 50 | Significant antibacterial activity |

Case Studies

- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in mice, a related thiophene derivative showed an anti-inflammatory effect superior to indomethacin, highlighting its potential for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : A series of synthesized thiophene derivatives were tested against human cancer cell lines, revealing potent cytotoxicity with mechanisms involving apoptosis induction .

- Antimicrobial Efficacy : Thiophene compounds were evaluated for their antimicrobial properties against various pathogens, demonstrating effective inhibition of bacterial growth, particularly in resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(3-methylphenyl)thiophene-2,4-diamine?

- Methodological Answer : The synthesis of thiophene-diamine derivatives typically involves multi-step reactions. For example:

- Step 1 : React a thiophene precursor (e.g., 2,4-dichlorothiophene) with a substituted benzoyl chloride under basic conditions to introduce the benzoyl group.

- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl moiety.

- Step 3 : Coupling with 3-methylaniline via nucleophilic aromatic substitution under heating (e.g., 160°C in HCl/ethanol), followed by purification via recrystallization or column chromatography.

- Critical Notes : Optimize reaction times and stoichiometry to avoid side products like over-sulfonylation or incomplete substitution. Monitor intermediates using TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., benzoyl protons at δ 7.8–8.2 ppm, sulfonyl group absence of protons).

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C27H25N3O3S2: 528.14).

- Elemental Analysis : Ensure <1% deviation from theoretical C/H/N/S values.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects, as demonstrated for triazole-sulfanyl derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Recommended steps:

- Replicate Studies : Standardize protocols (e.g., cell line passage number, incubation time).

- Purity Validation : Use HPLC (>95% purity) and quantify residual solvents via GC-MS.

- Dose-Response Curves : Compare IC50 values across multiple concentrations (e.g., 0.1–100 μM).

- Meta-Analysis : Apply bibliometric frameworks (e.g., Gil’s pragmatic research model) to identify confounding variables .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the 4-methylbenzenesulfonyl group on reactivity.

- MD Simulations : Simulate ligand-protein stability in aqueous environments (e.g., 100 ns trajectories using GROMACS).

- Validation : Cross-check with experimental SAR data from analogous pyrimidine-diamine inhibitors .

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane). Resolve space groups and hydrogen-bonding networks.

- Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury 4.0) to detect polymorphs.

- Thermal Analysis : Use DSC/TGA to study melting points (e.g., 150–160°C) and decomposition profiles.

- Reference : Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.